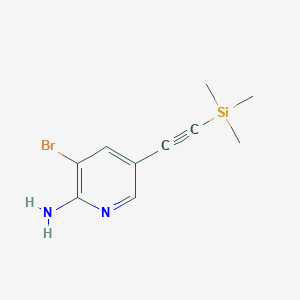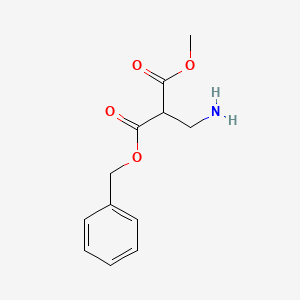
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si and a molecular weight of 269.21 g/mol . This compound is characterized by the presence of a bromine atom, a trimethylsilylethynyl group, and an amine group attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine typically involves the following steps :
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is then brominated to introduce the bromine atom at the 3-position.
Trimethylsilylethynylation: The brominated pyridine is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as potassium carbonate. This step introduces the trimethylsilylethynyl group at the 5-position.
Amination: Finally, the compound undergoes amination to introduce the amine group at the 2-position, completing the synthesis of this compound.
Analyse Chemischer Reaktionen
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine can undergo various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyridine ring. For example, the amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The trimethylsilylethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki coupling, and Heck reactions to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine has several applications in scientific research, including :
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trimethylsilylethynyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom and amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine can be compared with other similar compounds, such as :
5-Bromo-3-(trimethylsilyl)ethynylpyridine: This compound lacks the amine group at the 2-position, making it less versatile in certain synthetic applications.
3-Bromo-5-ethynylpyridin-2-amine: This compound lacks the trimethylsilyl group, which can affect its reactivity and solubility.
2-Amino-5-bromo-3-(trimethylsilyl)ethynylpyridine: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13BrN2Si |
|---|---|
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
3-bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)10(12)13-7-8/h6-7H,1-3H3,(H2,12,13) |
InChI-Schlüssel |
GTPIVKFHEIDILB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC(=C(N=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)








![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)
